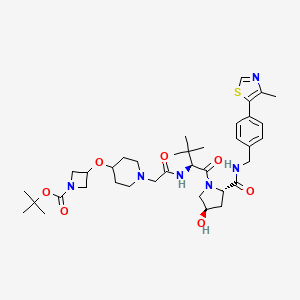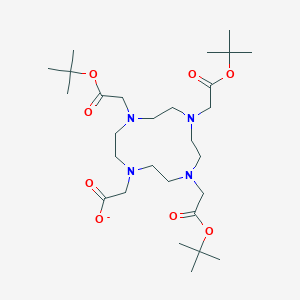
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is a macrocyclic complexing agent. This compound is known for its ability to form stable complexes with various metal ions, making it highly valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester typically involves the reaction of 1,4,7,10-tetraazacyclododecane with acetic anhydride in a suitable solvent . This process requires precise control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and europium.
Substitution: Can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies.
Chelation: Chelates radioisotopes for radiolabeling applications.
Common reagents and conditions used in these reactions include acetic anhydride, suitable solvents, and controlled temperatures. Major products formed from these reactions are metal complexes and radiolabeled compounds.
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester has a wide range of scientific research applications:
Chemistry: Used as a complexing agent for various metal ions.
Biology: Employed in radiolabeling of carbon nanotube bioconjugates.
Medicine: Utilized in clinical radioimmunotherapy by conjugating with monoclonal antibodies.
Industry: Applied in the preparation of controlled release drug delivery systems.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure of the compound allows it to tightly bind metal ions, which can then be used in various applications such as imaging and therapy . The molecular targets and pathways involved include the chelation of metal ions and the subsequent use of these complexes in diagnostic and therapeutic procedures.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. Similar compounds include:
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
These compounds also form stable metal complexes but may differ in their specific applications and the types of metal ions they can chelate.
Propriétés
Formule moléculaire |
C28H51N4O8- |
|---|---|
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)/p-1 |
Clé InChI |
RVUXZXMKYMSWOM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


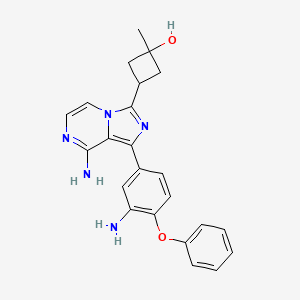
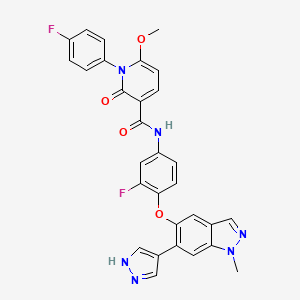
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
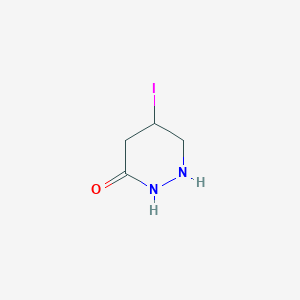
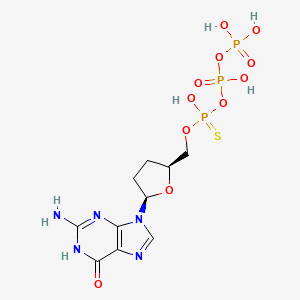
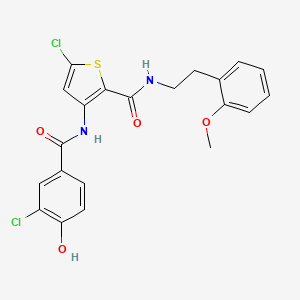
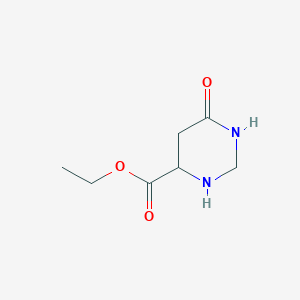
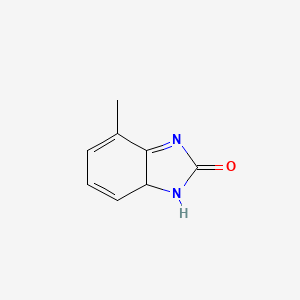
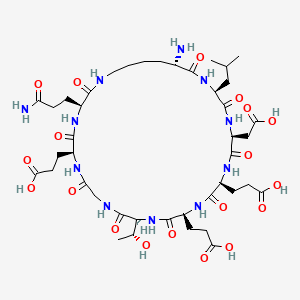
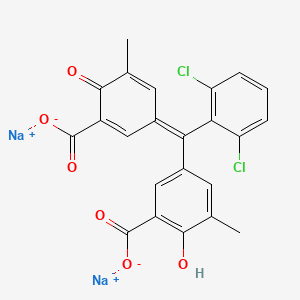
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
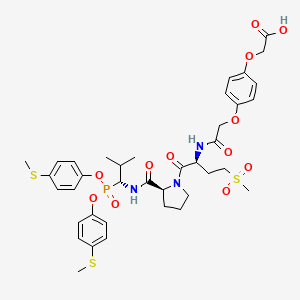
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
